molecular formula C24H28N4O2S B3297068 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894884-14-1

2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B3297068
CAS No.: 894884-14-1
M. Wt: 436.6
InChI Key: ZMSXLJRFAPFSQL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-N-(3-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex heterocyclic compound featuring a spiro[4.5]decane core fused with a triazadiene ring system. Key substituents include an ethylsulfanyl group at position 2, a 4-methoxyphenyl moiety at position 3, and a 3-methylphenyl carboxamide group at position 6.

Properties

IUPAC Name

3-ethylsulfanyl-2-(4-methoxyphenyl)-N-(3-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-31-22-21(18-8-10-20(30-3)11-9-18)26-24(27-22)12-14-28(15-13-24)23(29)25-19-7-5-6-17(2)16-19/h5-11,16H,4,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXLJRFAPFSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core Structure : 1,4,8-Triazaspiro[4.5]deca-1,3-diene
  • Substituents :
    • Ethylsulfanyl (position 2)
    • 4-Methoxyphenyl (position 3)
    • 3-Methylphenyl carboxamide (position 8)
  • Hypothesized Mechanism: Potential enzyme inhibition via spirocyclic conformation, leveraging steric and electronic effects for target binding.

Comparators

Metsulfuron Methyl Ester

  • Structure : Sulfonylurea bridge linked to methoxy-substituted triazine .
  • Use : Herbicide (acetyl-CoA carboxylase inhibitor).
  • Key Difference : Linear triazine core vs. spirocyclic triazadiene in the target compound.

Propiconazole

  • Structure : Triazole ring fused to a dioxolane moiety .
  • Use : Fungicide (ergosterol biosynthesis inhibitor).
  • Key Difference : Triazole ring system vs. triazadiene-spiro hybrid in the target.

Ethametsulfuron Methyl Ester

  • Structure : Ethoxy-substituted triazine with sulfonylurea linkage .
  • Use : Herbicide.
  • Key Difference : Ethoxy group vs. ethylsulfanyl in the target compound.

Data Table: Structural and Functional Comparison

Chemical Name Core Structure Key Substituents Use Mechanism of Action
2-(Ethylsulfanyl)-3-(4-methoxyphenyl)-N-(3-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide Triazaspiro[4.5]decadiene Ethylsulfanyl, 4-methoxyphenyl Hypothesized: Agrochemical Enzyme inhibition (speculative)
Metsulfuron Methyl Ester Triazine Methoxy, sulfonylurea Herbicide Acetyl-CoA carboxylase inhibition
Propiconazole Triazole Dioxolane, dichlorophenyl Fungicide Ergosterol biosynthesis inhibition
Ethametsulfuron Methyl Ester Triazine Ethoxy, sulfonylurea Herbicide ALS enzyme inhibition

Key Insights from Substituent Analysis

  • Ethylsulfanyl vs.
  • Spirocyclic Core : The rigid spiro[4.5]decane system could confer metabolic stability over linear triazine or triazole analogs, reducing degradation in biological systems.
  • Carboxamide Linkage : The 3-methylphenyl carboxamide group may facilitate hydrogen bonding with target enzymes, akin to sulfonylurea moieties in herbicides .

Research Implications and Limitations

While the provided evidence highlights structural parallels to established agrochemicals, direct pharmacological or efficacy data for the target compound are absent. Further studies are required to:

Validate its mechanism of action (e.g., enzyme inhibition assays).

Compare bioavailability and toxicity profiles with triazine/triazole derivatives.

Explore synergistic effects with existing pesticides or drugs.

Note: The comparisons herein are based on structural inferences from the Pesticide Chemicals Glossary (2001) . Updated studies post-2001 may reveal additional insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Reactant of Route 2
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2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

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